molecular formula C22H17ClFN3O2 B11446449 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B11446449
M. Wt: 409.8 g/mol
InChI Key: MLWDUXRXGJXIFX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and fluorophenyl groups attached to an imidazo[1,2-a]pyridine core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the imidazo[1,2-a]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This is achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.

    Attachment of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups or other reducible functionalities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methylpropanoic acid
  • 2-chloro-4-(4-chlorophenoxy)-hypnone
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide apart is its unique combination of functional groups and its imidazo[1,2-a]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17ClFN3O2

Molecular Weight

409.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O2/c1-14-10-11-27-19(12-14)25-21(15-2-6-17(24)7-3-15)22(27)26-20(28)13-29-18-8-4-16(23)5-9-18/h2-12H,13H2,1H3,(H,26,28)

InChI Key

MLWDUXRXGJXIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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